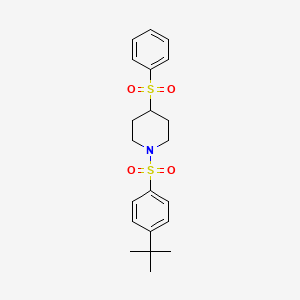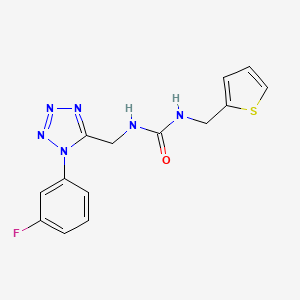![molecular formula C13H15ClN2O2 B2609879 N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide CAS No. 2411220-41-0](/img/structure/B2609879.png)
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have potential therapeutic benefits in the treatment of cancer, particularly in cases where other treatments have failed.
作用機序
The mechanism of action of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves the inhibition of RNA polymerase I transcription, which is responsible for the transcription of ribosomal DNA. This leads to the induction of DNA damage and apoptosis in cancer cells. This compound has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.
実験室実験の利点と制限
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has several advantages for lab experiments. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in cancer treatment.
将来の方向性
There are several future directions for research on N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide. One area of research is the development of more selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Additionally, further research is needed to determine the optimal dosing and scheduling of this compound in combination with other cancer treatments. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
合成法
The synthesis method of N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide involves several steps, including the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate to form 1-(3-chlorophenyl)-4-oxo-2-butenoic acid ethyl ester. This compound is then reacted with pyrrolidine to form this compound. The final product is purified using column chromatography.
科学的研究の応用
N-[1-(3-Chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide has been studied extensively for its potential therapeutic benefits in cancer treatment. It has been shown to selectively target cancer cells that have mutations in the TP53 gene, which is commonly found in cancer cells. This compound has been shown to inhibit ribosomal DNA transcription, leading to the induction of DNA damage and apoptosis in cancer cells. It has also been shown to have synergistic effects with other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[1-(3-chlorophenyl)pyrrolidin-3-yl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-9-2-1-3-11(6-9)16-5-4-10(7-16)15-13(17)12-8-18-12/h1-3,6,10,12H,4-5,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMDPXQNBAEVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

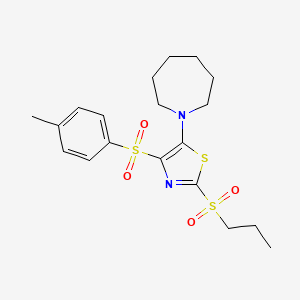
![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2609803.png)
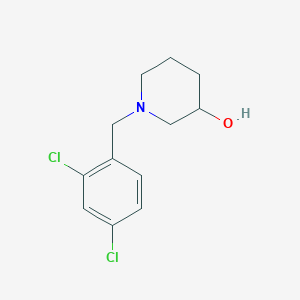
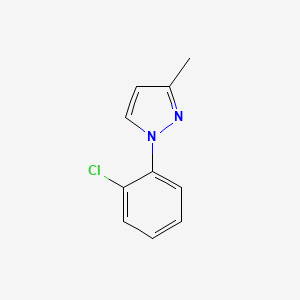
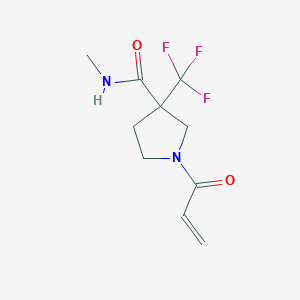
![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)
